molecular formula C13H9Cl2NO2 B2838065 (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate CAS No. 400077-01-2

(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate

Cat. No.: B2838065
CAS No.: 400077-01-2
M. Wt: 282.12
InChI Key: VOLDCCXXPGTJTE-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . It is a derivative of pyridine and benzoic acid, characterized by the presence of chlorine atoms on both the pyridine and benzoate rings. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (6-chloropyridin-3-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the pyridine and benzoate rings may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is unique due to the presence of chlorine atoms on both the pyridine and benzoate rings, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various scientific applications, making it a valuable compound for research and development .

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLDCCXXPGTJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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